
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, commonly known as DMOIA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMOIA is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The research on 1,3,4-oxadiazoles, including compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, has focused on chemical synthesis, structural analysis, and exploring potential applications in various fields. For instance, studies have demonstrated the synthesis of oxadiazoles through rearrangement and heterocyclization processes, highlighting their structural diversity and potential in medicinal chemistry. Potkin et al. (2012) described the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles, emphasizing the structural confirmation through single-crystal X-ray analysis (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012). This process showcases the complex transformations these compounds can undergo, contributing to the synthesis of novel oxadiazole derivatives.
Anticancer Activity
The exploration of 1,3,4-oxadiazole derivatives in anticancer research has shown promising results. Ahsan et al. (2014) reported the synthesis and evaluation of novel oxadiazole analogues for their anticancer activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Their findings highlight the potential of these compounds as anticancer agents, with certain derivatives showing significant activity against specific cancer types (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).
Enzyme Inhibition for Neurological Disorders
Further, the study of oxadiazoles as enzyme inhibitors presents another avenue of application, particularly in the treatment of neurological disorders. Pflégr et al. (2022) investigated 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains for their inhibition of acetyl- and butyrylcholinesterase, enzymes associated with dementias and myasthenia gravis. Their research identified several compounds as moderate dual inhibitors, indicating potential therapeutic applications for these substances (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Antimicrobial and Anti-Proliferative Activities
Additionally, the antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole derivatives have been extensively studied. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities against various bacterial strains and cancer cell lines, demonstrating the broad-spectrum efficacy of these compounds (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Material Science and LED Technology
In material science, oxadiazoles have found applications in the development of electronic materials, such as those used in organic light-emitting diodes (OLEDs). Emmerling et al. (2012) focused on the structural analysis of 2,5 disubstituted-1,3,4-oxadiazoles, which are used as electron transport materials in OLEDs. Their work contributes to understanding the structure-property relationships crucial for enhancing the performance of OLEDs (Emmerling, Orgzall, Dietzel, Schulz, & Larrucea, 2012).
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBADHAYHNUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)
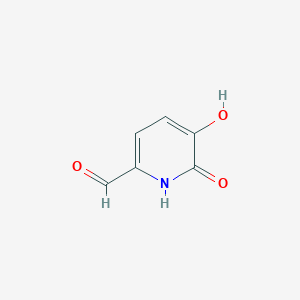
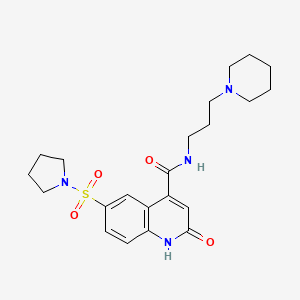
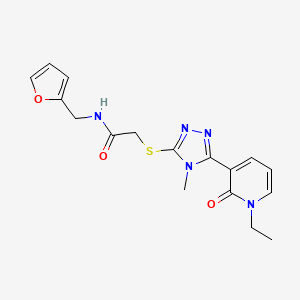
![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)
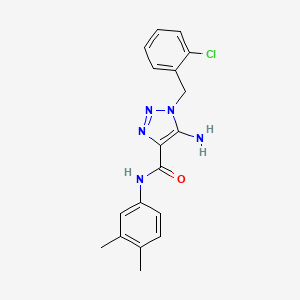
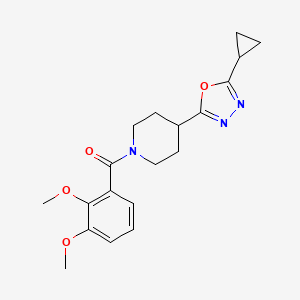
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2798399.png)
![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)


![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)
